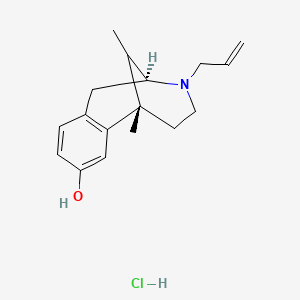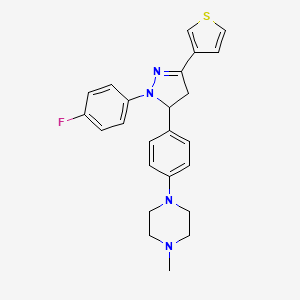
Cytidine 5'-Triphosphate (ammonium salt)-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-Triphosphate (ammonium salt)-d8 is a deuterated form of Cytidine 5’-Triphosphate, a pyrimidine nucleoside triphosphate. This compound is integral to various biochemical processes, particularly in the synthesis of RNA. The deuterated form, indicated by the “d8” suffix, means that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways and enzyme mechanisms due to the isotope’s ability to act as a tracer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-Triphosphate (ammonium salt)-d8 typically involves the phosphorylation of cytidine derivatives. The process starts with cytidine, which undergoes a series of phosphorylation reactions to form Cytidine 5’-Triphosphate. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Cytidine 5’-Triphosphate (ammonium salt)-d8 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and stringent quality control measures to achieve the desired isotopic enrichment. The final product is typically purified using chromatography techniques and is stored under specific conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-Triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: It can act as a phosphate donor in enzymatic reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Enzymes like kinases are commonly used under physiological conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Phosphorylation: Produces phosphorylated intermediates.
Hydrolysis: Yields cytidine diphosphate and inorganic phosphate.
Substitution: Forms substituted cytidine derivatives.
Applications De Recherche Scientifique
Cytidine 5’-Triphosphate (ammonium salt)-d8 is widely used in scientific research due to its role in various biochemical processes:
Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: Plays a crucial role in RNA synthesis and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker in metabolic studies.
Industry: Utilized in the production of RNA-based therapeutics and diagnostic tools.
Mécanisme D'action
Cytidine 5’-Triphosphate (ammonium salt)-d8 exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the synthesis of RNA by acting as a building block for RNA polymerases. The compound also participates in the regulation of metabolic pathways by serving as a coenzyme in various biochemical reactions. Its deuterated form allows researchers to trace its metabolic fate and study enzyme kinetics in detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-Triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer.
Guanosine 5’-Triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine 5’-Triphosphate (UTP): Involved in carbohydrate metabolism and RNA synthesis.
Uniqueness
Cytidine 5’-Triphosphate (ammonium salt)-d8 is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracking of metabolic pathways and the study of enzyme mechanisms with greater precision. This makes it a valuable tool in biochemical and pharmacological research.
Propriétés
Formule moléculaire |
C9H28N7O14P3 |
|---|---|
Poids moléculaire |
559.33 g/mol |
Nom IUPAC |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
Clé InChI |
ZWDCHPAWLBEYMG-NARUIJAVSA-N |
SMILES isomérique |
[2H]C1=C(N(C(=O)NC1=N)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
SMILES canonique |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)







![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
